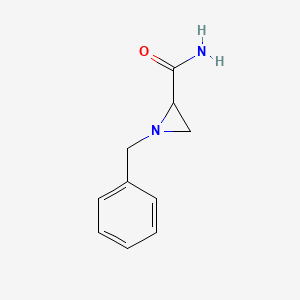![molecular formula C19H25ClN4S2 B13994859 Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride CAS No. 57514-59-7](/img/structure/B13994859.png)
Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) is a chemical compound with the molecular formula C19H24N4S2·2HCl. It is known for its unique structure, which includes a pentanediylbis(thio) linkage between two benzenecarboximidamide groups. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) typically involves the reaction of benzenecarboximidamide with 1,5-dibromopentane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the benzenecarboximidamide groups, forming the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) can be compared with other similar compounds, such as:
Benzenecarboximidamide, 4,4’-(1,5-pentanediylbis(oxy))bis- (9CI): This compound has an oxy linkage instead of a thio linkage, which can result in different chemical and biological properties.
Pentamidine: A compound with similar structural features, used as an antifungal and antiprotozoal agent.
The unique thio linkage in Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) distinguishes it from other similar compounds, potentially leading to distinct chemical reactivity and biological activities .
Properties
CAS No. |
57514-59-7 |
|---|---|
Molecular Formula |
C19H25ClN4S2 |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoylphenyl)sulfanylpentylsulfanyl]benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C19H24N4S2.ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);1H |
InChI Key |
IXYIKMQNSOUJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)SCCCCCSC2=CC=C(C=C2)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


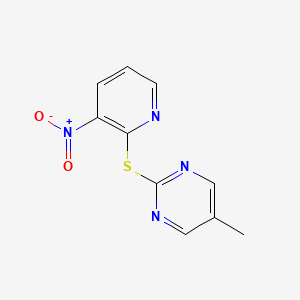

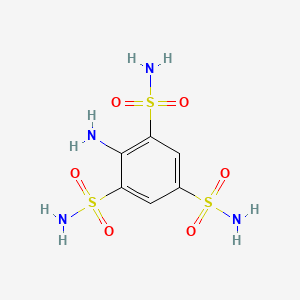
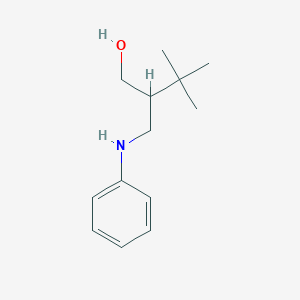

![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)

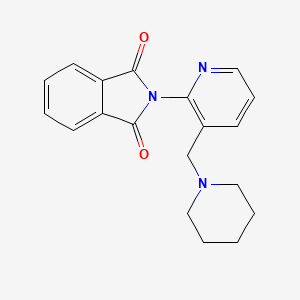
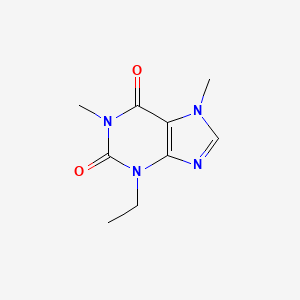
![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
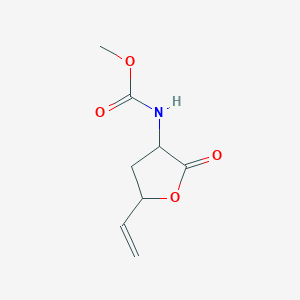
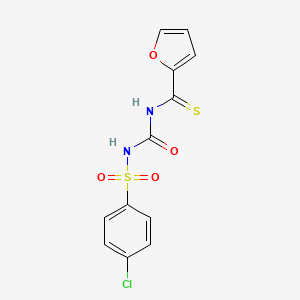
![Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)
